molecular formula C15H11Cl2NO3 B12695238 Carbanilic acid, 3,4-dichloro-, ester with 3'-hydroxyacetophenone CAS No. 2689-50-1

Carbanilic acid, 3,4-dichloro-, ester with 3'-hydroxyacetophenone

Cat. No.: B12695238
CAS No.: 2689-50-1
M. Wt: 324.2 g/mol
InChI Key: MOSYCPFFCSYMJU-UHFFFAOYSA-N
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Description

Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone is a chemical compound that belongs to the class of esters. This compound is characterized by the presence of a carbanilic acid moiety substituted with two chlorine atoms at the 3 and 4 positions, and an ester linkage to 3’-hydroxyacetophenone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone typically involves the esterification of carbanilic acid, 3,4-dichloro- with 3’-hydroxyacetophenone. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts like titanium tetrachloride can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Hydrolysis: Carbanilic acid, 3,4-dichloro- and 3’-hydroxyacetophenone.

    Reduction: The corresponding alcohol.

    Substitution: Substituted carbanilic acid derivatives.

Scientific Research Applications

Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing the active components, carbanilic acid, 3,4-dichloro- and 3’-hydroxyacetophenone. These components can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone is unique due to its specific ester linkage to 3’-hydroxyacetophenone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2689-50-1

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

(3-acetylphenyl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)10-3-2-4-12(7-10)21-15(20)18-11-5-6-13(16)14(17)8-11/h2-8H,1H3,(H,18,20)

InChI Key

MOSYCPFFCSYMJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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